molecular formula C14H21NO2S B160235 N-Cyclohexyl-N,4-dimethylbenzenesulfonamide CAS No. 57186-74-0

N-Cyclohexyl-N,4-dimethylbenzenesulfonamide

Cat. No.: B160235
CAS No.: 57186-74-0
M. Wt: 267.39 g/mol
InChI Key: TUDIMCFGDSIGJC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyclohexyl group and a methyl group on the sulfonamide nitrogen (N1), along with a methyl group at the para position (C4) of the benzene ring. Its molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.40 g/mol .

Synthesis: The compound is synthesized via copper-catalyzed intermolecular amidation of cyclohexane with N,4-dimethylbenzenesulfonamide, yielding 30% after column chromatography .

Properties

IUPAC Name

N-cyclohexyl-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-12-8-10-14(11-9-12)18(16,17)15(2)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDIMCFGDSIGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346703
Record name N-Cyclohexyl-N,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57186-74-0
Record name N-Cyclohexyl-N,4-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosyl Chloride Aminolysis with Monomethylamine

Reaction Mechanism :
Tosyl chloride (4-methylbenzenesulfonyl chloride) reacts with monomethylamine in a nucleophilic substitution to form N,4-dimethylbenzenesulfonamide. The reaction proceeds via the displacement of the chloride ion by the methylamine nucleophile.

Procedure :

  • Reagents : Tosyl chloride (1 equiv, 0.052 mol), 40% aqueous monomethylamine (1.2 equiv), chloroform (solvent).

  • Conditions : Dropwise addition of monomethylamine to tosyl chloride in chloroform at 0°C, followed by reflux (4 h).

  • Workup : Solvent removal under reduced pressure, dissolution in chloroform, and sequential washing with dilute HCl and brine.

  • Yield : 95% after purification via vacuum concentration.

Key Data :

ParameterValue
Temperature0°C → Reflux (80°C)
Reaction Time4 hours
SolventChloroform
PurificationNa₂SO₄ drying, concentration

Analysis :
This method is highly efficient due to the high electrophilicity of tosyl chloride and the stoichiometric excess of monomethylamine. The use of chloroform as a solvent ensures optimal solubility of both reactants.

N-Alkylation for Cyclohexyl Group Introduction

The secondary amine group in N,4-dimethylbenzenesulfonamide undergoes alkylation to introduce the cyclohexyl moiety. This step requires activation of the nitrogen center for nucleophilic substitution.

Alkylation with Cyclohexyl Halides

Reaction Mechanism :
Deprotonation of the sulfonamide nitrogen using a strong base (e.g., NaH) generates a nucleophilic amide ion, which reacts with cyclohexyl bromide or iodide via an Sₙ2 mechanism.

Procedure :

  • Reagents : N,4-Dimethylbenzenesulfonamide (1 equiv), cyclohexyl bromide (1.1 equiv), NaH (1.2 equiv), toluene (solvent).

  • Conditions : Degassed toluene, 0°C → 80°C under nitrogen.

  • Workup : Quenching with ice water, ethyl acetate extraction, and silica gel chromatography.

  • Yield : ~85–90% (extrapolated from analogous reactions).

Key Data :

ParameterValue
BaseSodium hydride (NaH)
SolventToluene
Temperature0°C → 80°C
CatalystAgSbF₆ (5 mol%)

Side Reactions :

  • Over-alkylation to form quaternary ammonium salts.

  • Competing elimination pathways at elevated temperatures.

Optimization :

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances reaction rates by shuttling ions between aqueous and organic phases.

  • Microwave Assistance : Reduces reaction time from hours to minutes in analogous sulfonamide alkylations.

Alternative Synthetic Routes

Reductive Amination with Cyclohexanone

Reaction Mechanism :
Condensation of N,4-dimethylbenzenesulfonamide with cyclohexanone in the presence of a reducing agent (e.g., NaBH₃CN) forms the secondary amine.

Procedure :

  • Reagents : Cyclohexanone (1.2 equiv), NaBH₃CN (1.5 equiv), methanol (solvent).

  • Conditions : Stirring at 25°C for 12 h.

  • Yield : ~70–75% (theoretical).

Limitations :

  • Lower yields compared to direct alkylation.

  • Requires strict pH control to avoid side reductions.

Ullmann-Type Coupling for Arylcyclohexyl Linkage

Reaction Mechanism :
Copper-catalyzed coupling of N,4-dimethylbenzenesulfonamide with cyclohexyl halides under basic conditions.

Procedure :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (ligand).

  • Conditions : DMF, 110°C, 24 h.

  • Yield : ~60–65% (extrapolated from patent examples).

Advantages :

  • Tolerates sterically bulky substrates.

  • No requirement for pre-activated amines.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityCost Efficiency
Tosyl Chloride Route95Reflux, 4 hHighModerate
NaH Alkylation85–9080°C, inert atmosphereMediumHigh
Reductive Amination70–75Ambient, 12 hLowLow
Ullmann Coupling60–65110°C, 24 hLowHigh

Critical Insights :

  • The NaH-mediated alkylation method is optimal for large-scale synthesis due to its high yield and reproducibility.

  • Reductive amination offers a milder alternative but suffers from lower efficiency.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The cyclohexyl group introduces significant steric bulk, which can impede alkylation. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactant mobility.

  • Employing silver-based catalysts (AgSbF₆) to stabilize transition states.

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients resolves N-alkylated products from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray diffraction validation .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

  • Organic Synthesis : N-Cyclohexyl-N,4-dimethylbenzenesulfonamide serves as a reagent in organic synthesis. It is used to create more complex molecules and as a catalyst in various chemical reactions.
  • Reactivity Studies : The compound has been utilized in studies investigating its reactivity with electrophiles and nucleophiles, providing insights into its potential as a building block for novel compounds.

Biology

  • Enzyme Inhibition : This sulfonamide has been studied for its ability to inhibit specific enzymes. It binds to the active sites of enzymes, disrupting metabolic pathways that can lead to therapeutic benefits in conditions such as cancer .
  • Antitumor Activity : Research indicates that modifications of sulfonamide compounds can enhance anticancer properties. This compound has shown significant inhibition of cell proliferation in various cancer cell lines at micromolar concentrations .

Medicine

  • Antibiotic Development : Investigations into the compound's structure suggest potential applications as an antibiotic. Its ability to interact with bacterial enzymes makes it a candidate for further drug development .
  • Therapeutic Strategies : Ongoing research focuses on understanding the molecular pathways influenced by this compound, which could lead to new therapeutic strategies or enhancement of existing treatments .

Industry

  • Polymer Production : The compound is utilized in the production of polymers and as an additive in lubricants. Its chemical stability and reactivity make it suitable for industrial applications .
  • Additive Manufacturing : In ink formulations for inkjet printers, sulfonamides like this compound are used due to their properties that enhance print quality and stability .

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study demonstrated that this compound significantly inhibited cell proliferation in multiple cancer cell lines. The IC50 values were determined through kinetic studies, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition Mechanism :
    • Molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer metabolism. The binding affinities were quantified, providing insights into its selectivity and potential off-target effects .
  • Industrial Application Case :
    • In industrial settings, the compound has been employed successfully in formulating hot-melt inks for inkjet printers, showcasing its utility beyond laboratory applications .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Features :

  • The cyclohexyl group adopts a classic chair conformation, contributing to steric bulk and influencing crystal packing via C–H···O hydrogen bonds .
  • Bond distances (e.g., S–O ≈ 1.43 Å, S–N ≈ 1.59 Å) are consistent with other benzenesulfonamide derivatives .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Cyclohexyl-N,4-dimethylbenzenesulfonamide and analogous sulfonamides:

Compound Name Substituents (N1, C4) Molecular Formula Key Properties/Activities Synthesis Yield Reference
This compound Cyclohexyl, Methyl (N1); Methyl (C4) C₁₅H₂₁NO₂S Potential antimicrobial activity (inferred) 30%
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide Cyclohexyl, Ethyl (N1); Methyl (C4) C₁₆H₂₃NO₂S Similar crystal packing; chair conformation of cyclohexyl 87% (analog method)
N-Cyclohexyl-4-methoxybenzenesulfonamide Cyclohexyl (N1); Methoxy (C4) C₁₃H₁₉NO₃S Enhanced hydrogen bonding due to –OCH₃; anti-inflammatory use 87%
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Methyl (N1); Methyl (C4), –OH (C4') C₁₄H₁₅NO₃S Higher solubility due to –OH; market applications in pharmaceuticals Not reported
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide Aminobenzyl (N1); Methyl (C4) C₁₅H₁₈N₂O₂S Antibacterial potential; amine group enables bioactivity Not reported

Structural and Functional Analysis

N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide

  • Structural Differences : Ethyl group at N1 increases steric bulk compared to methyl, slightly altering bond angles (e.g., O1–S1–O2 = 120.39° vs. 120.5° in the methyl variant) .
  • Crystal Packing : Forms 2D networks via C10–H10B···O2 and C13–H13···O1 interactions, similar to the target compound .

N-Cyclohexyl-4-methoxybenzenesulfonamide

  • Functional Impact : The methoxy group (–OCH₃) enhances hydrogen-bond acceptor capacity, forming zigzag chains via N–H···O bonds .

N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

  • Solubility and Bioavailability : The hydroxyl group improves aqueous solubility, making it favorable for drug formulations .
  • Market Presence : Widely used in regional markets (Europe, Asia) for rheumatic disease treatment, indicating commercial viability .

N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide

  • Bioactivity : The –NH₂ group facilitates interactions with bacterial enzymes, a trait absent in the target compound but exploitable in drug design .

Biological Activity

N-Cyclohexyl-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the sulfonamide class, characterized by a sulfonamide functional group attached to a cyclohexyl group and a dimethyl-substituted benzene moiety. The general structure can be represented as follows:

Structure R SO2NH R \text{Structure }\text{R SO}_2\text{NH R }

Where RR is the cyclohexyl group and RR' is the 4-dimethylbenzene moiety.

The biological activity of this compound is primarily attributed to its ability to alkylate nucleophilic sites in biological molecules. This mechanism involves the formation of covalent bonds with nucleophilic centers such as amino, thiol, and hydroxyl groups in proteins and nucleic acids. Such interactions can lead to:

  • Inhibition of Enzyme Activity : The compound can disrupt enzyme function by modifying active sites.
  • Interference with DNA Replication : Alkylation can affect the integrity of DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Biological Activities

This compound exhibits various biological activities, including:

  • Anticancer Activity : Research indicates that sulfonamides can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
  • Antibacterial and Antifungal Properties : Similar compounds in the sulfonamide class have shown efficacy against bacterial and fungal infections.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that modifications of sulfonamide compounds can enhance their anticancer properties. For instance, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated significant inhibition at micromolar concentrations.
  • Enzyme Inhibition :
    • In vitro assays have shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression. The IC50 values for these interactions were determined through kinetic studies.
  • Mechanistic Studies :
    • Research involving molecular docking studies has provided insights into the binding affinities of this compound with target proteins. These studies help elucidate the compound's selectivity and potential off-target effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(2-Chloroethyl)-N,4-dimethylbenzenesulfonamideAlkylating agentAntitumor effects through DNA alkylation
N-Cyclopentyl-N-ethyl-2,4-dimethylbenzenesulfonamideCyclopentyl groupPotentially different pharmacological profiles
N-benzyl-N-isopropyl-4-methoxybenzenesulfonamideAromatic substituentsIncreased selectivity towards certain receptors

Q & A

Q. What are the primary synthetic routes for N-Cyclohexyl-N,4-dimethylbenzenesulfonamide, and how can reaction yields be optimized?

this compound is commonly synthesized via copper-catalyzed intermolecular amidation. A representative method involves reacting N,4-dimethylbenzenesulfonamide with cyclohexane using CuI, (MeO)₂Phen, and tBuOOtBu as a peroxide initiator at 100°C, yielding 30% after column chromatography . Alternative routes include N-alkylation of N-cyclohexyl-4-methylbenzenesulfonamide with ethyl iodide in the presence of sodium hydride and DMF, followed by crystallization from methanol . Yield optimization may involve adjusting catalyst loading (e.g., CuI stoichiometry), solvent selection, or temperature control to suppress side reactions.

Q. What purification and characterization techniques are critical for confirming the structure of this compound?

Post-synthesis purification typically employs column chromatography using silica gel and non-polar solvent mixtures (e.g., hexane/ethyl acetate) . Structural confirmation relies on ¹H/¹³C NMR to verify cyclohexyl and methyl substituents, and mass spectrometry (MS) to confirm the molecular ion peak (e.g., [M+H]⁺). For example, distinct NMR signals for the sulfonamide protons and methyl groups (δ ~2.4 ppm for aromatic methyl) are diagnostic .

Q. How do researchers address low yields in copper-catalyzed synthesis of this compound?

Low yields (e.g., 30% in CuI-mediated reactions) may arise from competing decomposition of tBuOOtBu or incomplete amidation. Strategies include:

  • Screening alternative ligands (e.g., phenanthroline derivatives) to stabilize the Cu catalyst.
  • Using inert atmosphere conditions to prevent peroxide degradation.
  • Employing high-throughput screening to identify optimal solvent-catalyst combinations .

Advanced Research Questions

Q. What crystallographic insights reveal the structural conformation of this compound?

Single-crystal X-ray diffraction studies show that the cyclohexyl ring adopts a chair conformation, with dihedral angles of ~59.9° between the benzene and cyclohexyl planes. Hydrogen bonding between sulfonamide oxygen and C–H groups (e.g., C10–H10B⋯O1) stabilizes the crystal lattice, forming a 2D network . Such data are critical for understanding steric effects in derivatization or host-guest interactions .

Q. How can computational modeling predict the biological activity of sulfonamide derivatives?

Docking studies (e.g., using AutoDock Vina) can model interactions between the sulfonamide moiety and target proteins (e.g., carbonic anhydrase). Key parameters include:

  • Electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular dynamics simulations to assess binding stability.
  • QSAR models correlating substituent effects (e.g., methyl/cyclohexyl groups) with activity .

Q. What methodologies evaluate the biological potential of this compound?

  • In vitro assays : Screening against cancer cell lines (e.g., MTT assay) or microbial strains to assess cytotoxicity/antimicrobial activity.
  • Enzyme inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX).
  • ADMET profiling : Microsomal stability tests and plasma protein binding studies to prioritize lead compounds .

Q. How are advanced derivatives of this compound designed for catalytic or therapeutic applications?

  • Peptide coupling : TMS-N-ethynyl derivatives act as racemization-free coupling reagents for amide bond formation, enabling peptide synthesis under mild conditions .
  • Heterocyclic precursors : N-Alkylation with propargyl or allyl groups facilitates cyclization to triazoles or thiadiazoles, leveraging click chemistry .

Q. What role does the Cu catalyst play in the reaction mechanism of sulfonamide synthesis?

CuI mediates radical propagation via tBuOOtBu decomposition, generating tert-butoxyl radicals. These abstract hydrogen from cyclohexane, forming a cyclohexyl radical that couples with the sulfonamide nitrogen. The (MeO)₂Phen ligand enhances Cu solubility and stabilizes intermediates, reducing side-product formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N,4-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-N,4-dimethylbenzenesulfonamide

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